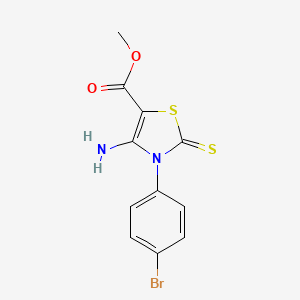

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS 57037-05-5) is a functionalized 2,3-dihydrothiazole derivative with a brominated aromatic substituent. Its molecular formula is C₁₂H₁₁BrN₂O₂S₂, and it has a molecular weight of 359.26 g/mol . The compound features a 4-bromophenyl group at position 3, a sulfanylidene (thione) group at position 2, and a methyl ester at position 5. Predicted physicochemical properties include a density of 1.72 g/cm³, a boiling point of 475°C, and a pKa of -0.49 . The bromine atom enhances lipophilicity and may influence bioactivity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-6(12)3-5-7/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDZGWYYNJWHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-bromoaniline with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in the aryl substituent at position 3 and additional functional groups. A comparative analysis is provided below:

Key Observations :

- The bromophenyl derivative exhibits higher molecular weight and lipophilicity compared to nitro or methoxy analogues .

- Electron-Donating Groups (e.g., -OCH₃) : Reduce electrophilicity but may improve solubility .

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (CAS 866136-39-2) may enhance π-stacking interactions in biological targets .

Physicochemical and Spectral Properties

- IR Spectroscopy : The target compound’s IR spectrum shows characteristic ν(N-H) at ~3187 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹, consistent with thiazole-carboxylate derivatives .

- ¹H NMR : Aromatic protons for the 4-bromophenyl group resonate at δ 7.3–7.6 ppm, distinct from chloro analogues (δ 7.2–7.5 ppm) .

- Thermal Stability : Bromophenyl derivatives exhibit higher decomposition temperatures (~165–167°C) compared to nitro-substituted analogues (~95–97°C) .

Biological Activity

Methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 689772-64-3) is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a thiazole ring, which is commonly associated with various pharmacological properties. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C11H9BrN2O2S2. Its structural representation is crucial for understanding its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-bromoaniline with carbon disulfide and methyl chloroformate under basic conditions, leading to the formation of the thiazole ring. This synthetic route allows for the generation of derivatives with varying substituents that can influence biological activity.

Antiproliferative Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a related study found that compounds with thiazole structures showed GI50 values ranging from 37 to 86 nM against human cancer cell lines such as HT-29 (colon cancer), Panc-1 (pancreatic cancer), A-549 (lung cancer), and MCF-7 (breast cancer) . The most potent derivatives were noted to have comparable efficacy to erlotinib, a well-known anticancer drug.

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 3a | 37 | HT-29 |

| 3c | 54 | Panc-1 |

| 3d | 46 | A-549 |

| 3f | 37 | MCF-7 |

| Erlotinib | 33 | Various |

The mechanism by which this compound exerts its antiproliferative effects may involve inhibition of key signaling pathways associated with tumor growth. Studies utilizing docking simulations have suggested strong binding affinities of related thiazole derivatives to targets such as EGFR and BRAF V600E, which are critical in cancer proliferation .

Case Studies

- Cell Viability Assays : In vitro studies using the MTT assay indicated that methyl 4-amino derivatives maintained over 87% cell viability at concentrations of 50 µM across various non-cancerous cell lines, indicating a favorable safety profile while exhibiting potent anticancer activity against malignant cells .

- Comparative Analysis : When compared to other halogenated thiazole derivatives, the presence of bromine in this compound significantly enhanced its interaction with biological targets due to potential halogen bonding effects. This unique property may lead to improved selectivity and efficacy in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.